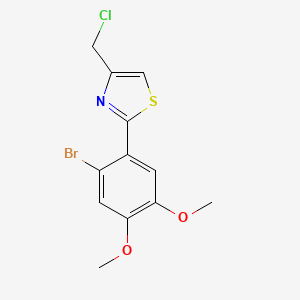![molecular formula C24H26N2O4S B4764501 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B4764501.png)
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide
Übersicht
Beschreibung
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide, also known as BMS-986177, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been proposed as a potential treatment for type 2 diabetes and other metabolic disorders.
Wirkmechanismus
PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide leads to increased insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide also has anti-inflammatory effects, which may contribute to its therapeutic potential in metabolic disorders and cancer.
Biochemical and Physiological Effects:
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces body weight and improves liver function in animal models of obesity and non-alcoholic fatty liver disease. In addition, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide has been shown to have anti-tumor effects in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide is its high potency and selectivity for PTP1B, which allows for precise modulation of insulin signaling. However, its low solubility and poor pharmacokinetic properties limit its use in vivo. In addition, its potential off-target effects and toxicity need to be carefully evaluated in future studies.
Zukünftige Richtungen
For the development of 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide include improving its pharmacokinetic properties and evaluating its efficacy and safety in clinical trials. In addition, the potential of combining 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide with other therapeutic agents for the treatment of metabolic disorders and cancer should be explored. Finally, the role of PTP1B inhibition in other physiological processes, such as immune function and neuronal signaling, should be investigated.
Wissenschaftliche Forschungsanwendungen
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide has been extensively studied in vitro and in vivo for its potential as a therapeutic agent for type 2 diabetes and other metabolic disorders. In vitro studies have shown that 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide is a potent inhibitor of PTP1B, with an IC50 value of 3.9 nM. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In addition, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide has been investigated for its potential as a treatment for obesity, non-alcoholic fatty liver disease, and cancer.
Eigenschaften
IUPAC Name |
2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-26(18-21-10-6-3-7-11-21)31(28,29)23-14-12-22(13-15-23)30-19-24(27)25-17-16-20-8-4-2-5-9-20/h2-15H,16-19H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLYJNGODSMJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4764423.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B4764435.png)
![5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4764440.png)
![7-(2-furyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4764457.png)
![2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4764468.png)
![N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4764475.png)



![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4764513.png)
![methyl 2-[({[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4764516.png)
![3-(3,4-dimethoxyphenyl)-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acrylamide](/img/structure/B4764524.png)
![N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4764530.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4764533.png)